molecular formula C6H4Cl2N2O B11906784 2-Chlorooxazolo[4,5-c]pyridine hydrochloride

2-Chlorooxazolo[4,5-c]pyridine hydrochloride

Cat. No.: B11906784
M. Wt: 191.01 g/mol
InChI Key: UKHAUBZVDUQMCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chlorooxazolo[4,5-c]pyridine hydrochloride is a heterocyclic compound that features a fused oxazole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorooxazolo[4,5-c]pyridine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 5-amino-6-hydroxypyrimidine with phenyl chlorothionocarbonate in the presence of pyridine, followed by treatment with pyrrolidines in the presence of triethylamine. This leads to the formation of thioamide, which cyclizes to the desired compound with silver nitrate in ammonia solution .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Chlorooxazolo[4,5-c]pyridine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the compound.

Scientific Research Applications

2-Chlorooxazolo[4,5-c]pyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of novel materials and catalysts

Mechanism of Action

The mechanism of action of 2-Chlorooxazolo[4,5-c]pyridine hydrochloride is not fully elucidated. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to clarify its exact mechanism .

Comparison with Similar Compounds

2-Chlorooxazolo[4,5-c]pyridine hydrochloride can be compared with other similar compounds, such as:

These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound for various research applications.

Properties

Molecular Formula

C6H4Cl2N2O

Molecular Weight

191.01 g/mol

IUPAC Name

2-chloro-[1,3]oxazolo[4,5-c]pyridine;hydrochloride

InChI

InChI=1S/C6H3ClN2O.ClH/c7-6-9-4-3-8-2-1-5(4)10-6;/h1-3H;1H

InChI Key

UKHAUBZVDUQMCC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1OC(=N2)Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.